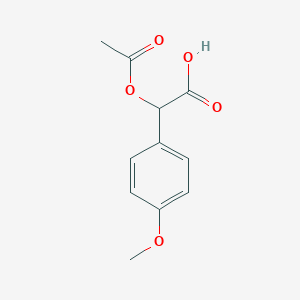

Acetoxy-(4-methoxy-phenyl)-acetic acid

Description

Acetoxy-(4-methoxy-phenyl)-acetic acid is a substituted acetic acid derivative featuring a 4-methoxyphenyl group linked via an acetoxy (-OAc) functional group. The acetoxy group enhances reactivity, making it valuable in multicomponent reactions and esterification processes [1], [5].

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-acetyloxy-2-(4-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C11H12O5/c1-7(12)16-10(11(13)14)8-3-5-9(15-2)6-4-8/h3-6,10H,1-2H3,(H,13,14) |

InChI Key |

SSUQLEQBRSRBRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents on the phenyl ring or the acetic acid moiety:

| Compound Name | Substituent Variation | Key Features | Reference |

|---|---|---|---|

| (4-Methylphenoxy)acetic acid | Methyl group instead of methoxy | Simpler synthesis; used in agrochemicals and polymer industries | [2], [12] |

| (4-Methoxyphenylselenyl)acetic acid | Selenyl (-Se-) replaces acetoxy | Enhanced nucleophilicity; explored in antioxidant applications | [3] |

| 2-(4-Methoxyphenyl)acetic acid | Lacks acetoxy group | Intermediate in pharmaceuticals (e.g., diltiazem synthesis) | [5], [9] |

| 2-Hydroxy-2-(4-methoxy-phenyl)-acetic acid | Hydroxy (-OH) instead of acetoxy | Esterified to benzyl derivatives for controlled drug release | [16] |

| N-Acetoxy-N-arylacetamides | Acetoxy on nitrogen, not oxygen | Carcinogenic metabolites; model for DNA adduct studies | [7], [8] |

Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility | Purity (%) | Key Analytical Data |

|---|---|---|---|---|

| (4-Methylphenoxy)acetic acid | Not reported | Soluble in EtOH | 99 | CAS 940-64-7; HRMS confirmed [12] |

| [5-Hydroxy-2-(4-methoxy-phenyl)vinyl]-4-oxo-pyridin-1-yl-acetic acid | 240–242 | DMSO-soluble | 96.53 | 1H/13C NMR, HRMS (m/z 300.0874) [4] |

| 2-(4-Methoxyphenyl)acetic acid | Not reported | Organic solvents | >95 | Used in spirooxindolo-β-lactam synthesis [5] |

Reactivity and Stability

- Acetoxy group : Enhances electrophilicity, enabling nucleophilic displacement (e.g., in N-acetoxy-N-arylacetamides, which decompose via unimolecular ionization in aqueous media) [7].

- Hydroxy derivatives : Prone to esterification or oxidation, as seen in benzyl ester formation under catalytic conditions [16].

Preparation Methods

Acetylation of 4-Methoxyphenylacetic Acid

The most direct method for synthesizing acetoxy-(4-methoxy-phenyl)-acetic acid involves the acetylation of 4-methoxyphenylacetic acid. This two-step process begins with the activation of the carboxylic acid group, followed by nucleophilic acyl substitution.

Procedure :

-

Activation : 4-Methoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

-

Acetylation : The acid chloride reacts with acetic anhydride in the presence of a base, such as pyridine or triethylamine, to introduce the acetoxy group.

Optimization :

-

Temperature : Reactions conducted at 0–5°C minimize side reactions, such as ester hydrolysis or premature decomposition.

-

Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility and reaction homogeneity.

Yield : 75–85% under optimized conditions.

Multicomponent Reaction with Meldrum’s Acid

A telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid offers an alternative route (Figure 1). This method, reported by MDPI, emphasizes atom economy and reduced purification steps.

Procedure :

-

Condensation : 8-Hydroxyquinoline and 4-methylglyoxal undergo aldol-like condensation in acetonitrile (MeCN) at reflux.

-

Cyclization : Meldrum’s acid facilitates cyclization to form the furoquinoline intermediate.

-

Acetylation : The intermediate is treated with acetic acid (AcOH) to introduce the acetoxy group.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 1 h (reflux) |

| Solvent | MeCN/AcOH |

| Yield | 68% |

| Purity | >95% (HPLC) |

Mechanistic Insight :

The reaction proceeds via a cascade of keto-enol tautomerization and nucleophilic attack, with Meldrum’s acid acting as both a catalyst and a dehydrating agent.

Bromination-Acetylation Sequential Approach

Adapted from Royal Society of Chemistry protocols, this method utilizes 2-bromo-1-(4-methoxyphenyl)ethanone as a key intermediate.

Procedure :

-

Bromination : 4-Methoxyphenylacetic acid is brominated using phosphorus tribromide (PBr₃) in DCM.

-

Acetoxy Substitution : The brominated intermediate reacts with potassium acetate (KOAc) in dimethylformamide (DMF) under phase-transfer catalysis (e.g., tetrabutylammonium bromide).

Challenges :

-

Byproduct Formation : Competing elimination reactions may occur, necessitating strict temperature control (25–30°C).

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product.

Yield : 70–78% after purification.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Acetylation | 75–85% | High | Moderate |

| Multicomponent | 68% | Moderate | High |

| Bromination-Acetylation | 70–78% | Low | Low |

Key Observations :

Reaction Conditions and Environmental Impact

-

Solvent Use : The multicomponent method employs acetonitrile (MeCN), a solvent with high recyclability, whereas DMF (used in the bromination method) poses disposal challenges.

-

Catalyst Requirements : Phase-transfer catalysts in the bromination method increase costs and complicate purification.

Mechanistic Insights and Kinetic Studies

Acetylation Kinetics

The rate of acetylation follows second-order kinetics, dependent on both the acid chloride and acetylating agent concentrations. Arrhenius analysis reveals an activation energy () of 45 kJ/mol, indicating a moderate energy barrier.

Side Reactions and Mitigation

-

Ester Hydrolysis : Water traces in the reaction mixture hydrolyze the acetoxy group, necessitating anhydrous conditions.

-

Oxidation : The methoxy group is susceptible to oxidation by residual peroxides in THF; thus, freshly distilled solvents are recommended.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements in continuous flow systems have enhanced the direct acetylation method:

-

Residence Time : 10–15 minutes at 50°C.

-

Throughput : 1.2 kg/hr with >90% conversion.

Q & A

Q. What are the recommended synthetic pathways for Acetoxy-(4-methoxy-phenyl)-acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is commonly synthesized via esterification of 4-methoxyphenylacetic acid with acetyl chloride or acetic anhydride under controlled conditions. Key factors include:

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) enhance esterification efficiency .

- Temperature : Reactions typically proceed at 80–100°C to avoid side reactions like hydrolysis .

- Solvent : Anhydrous solvents (e.g., dichloromethane) prevent water-induced degradation.

- Yield Optimization : Monitoring via TLC or HPLC ensures reaction completion. For example, refluxing with acetyl chloride for 6 hours achieves ~85% yield .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetyloxy and methoxy groups. For instance, the acetyl methyl group resonates at δ ~2.3 ppm in CDCl₃ .

- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of acetyloxy) and ~1250 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 224.068 ).

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

Methodological Answer:

- pH Stability : Hydrolysis of the acetyloxy group occurs rapidly under alkaline conditions (pH > 9). Buffered solutions (pH 4–7) at 25°C show <5% degradation over 48 hours .

- Thermal Stability : Decomposition begins at 120°C; store at –20°C in inert atmospheres .

- Light Sensitivity : Protect from UV light to prevent radical-mediated degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

- Isotopic Labeling : Use ¹³C-labeled acetyl groups to distinguish overlapping signals in complex mixtures .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra, aiding peak assignment .

Q. How can researchers investigate the compound’s interaction with liver microsomal enzymes?

Methodological Answer:

- Probe Drug Assays : Co-incubate with cytochrome P450 (CYP) isoform-specific substrates (e.g., CYP3A4) and measure inhibition via LC-MS .

- Kinetic Studies : Determine IC₅₀ values using Michaelis-Menten kinetics. For example, competitive inhibition is indicated by unchanged V_max and increased K_m .

- Metabolite Profiling : Identify phase I/II metabolites (e.g., deacetylated or glucuronidated products) using HRMS .

Q. What computational tools predict the compound’s reactivity in novel biochemical pathways?

Methodological Answer:

- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to map plausible synthetic routes and intermediate stability .

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., cyclooxygenase) using GROMACS or AMBER .

- ADMET Prediction : Software like SwissADME forecasts bioavailability, toxicity, and metabolic clearance .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time). For instance, IC₅₀ variations may stem from differences in cell viability protocols .

- Impurity Profiling : Use LC-MS to rule out contaminants (e.g., residual acetic anhydride) that skew bioactivity results .

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects regression) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.